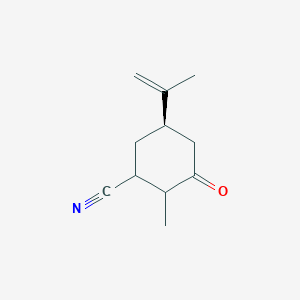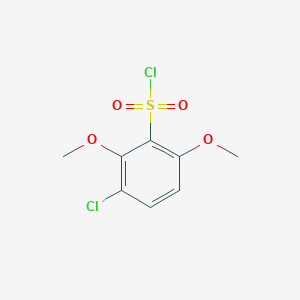
Ethanesulfonyl isocyanate
Vue d'ensemble
Description
Ethanesulfonyl isocyanate is an organic compound with the molecular formula C₃H₅NO₃S. It is characterized by the presence of both sulfonyl and isocyanate functional groups, making it a versatile reagent in organic synthesis. This compound is known for its reactivity and is used in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanesulfonyl chloride with sodium cyanate. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanesulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfonylureas and sulfonylcarbamates.
Addition Reactions: Can add to double bonds in alkenes and alkynes, forming sulfonylated products.
Hydrolysis: Reacts with water to produce ethanesulfonic acid and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound under mild conditions to form sulfonylureas.
Alcohols: React in the presence of a base to form sulfonylcarbamates.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Sulfonylureas: Formed from the reaction with amines.
Sulfonylcarbamates: Formed from the reaction with alcohols.
Ethanesulfonic Acid: Formed from hydrolysis.
Applications De Recherche Scientifique
Ethanesulfonyl isocyanate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfonylureas and sulfonylcarbamates, which are important intermediates in pharmaceutical chemistry.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Plays a role in the development of drugs, particularly in the synthesis of sulfonylurea-based medications for diabetes treatment.
Industry: Employed in the production of polymers and resins, where it acts as a cross-linking agent.
Mécanisme D'action
The mechanism of action of ethanesulfonyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites on molecules, forming stable covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The sulfonyl group enhances the compound’s electrophilicity, making it a potent reagent in organic transformations.
Comparaison Avec Des Composés Similaires
Methanesulfonyl isocyanate: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonyl isocyanate: Contains a benzene ring, making it more aromatic and less reactive.
Tosyl isocyanate: A derivative of toluene, used in similar applications but with different reactivity profiles.
Uniqueness: this compound is unique due to its balance of reactivity and stability. The ethyl group provides a moderate steric hindrance, making it more reactive than bulkier sulfonyl isocyanates but more stable than smaller ones like mthis compound. This makes it a versatile reagent in both laboratory and industrial settings.
Propriétés
IUPAC Name |
N-(oxomethylidene)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c1-2-8(6,7)4-3-5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQPYSIXMKRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3378679.png)

